molecular formula C10H12FNO3 B13177836 Ethyl 2-amino-3-fluoro-6-methoxybenzoate

Ethyl 2-amino-3-fluoro-6-methoxybenzoate

Cat. No.: B13177836
M. Wt: 213.21 g/mol
InChI Key: YSYBZIFNSZDKNG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-fluoro-6-methoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with an amino group (-NH₂) at position 2, a fluorine atom (-F) at position 3, and a methoxy group (-OCH₃) at position 6. The ethyl ester (-COOCH₂CH₃) contributes to its lipophilicity. This compound is of interest in medicinal and synthetic chemistry due to its unique substitution pattern, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

ethyl 2-amino-3-fluoro-6-methoxybenzoate

InChI

InChI=1S/C10H12FNO3/c1-3-15-10(13)8-7(14-2)5-4-6(11)9(8)12/h4-5H,3,12H2,1-2H3

InChI Key

YSYBZIFNSZDKNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-fluoro-6-methoxybenzoate typically involves the esterification of 2-amino-3-fluoro-6-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-fluoro-6-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 2-nitro-3-fluoro-6-methoxybenzoate.

    Reduction: Formation of ethyl 2-amino-3-fluoro-6-methoxybenzyl alcohol.

    Substitution: Formation of ethyl 2-amino-3-hydroxy-6-methoxybenzoate or ethyl 2-amino-3-amino-6-methoxybenzoate.

Scientific Research Applications

Ethyl 2-amino-3-fluoro-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-fluoro-6-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluoro group can enhance the compound’s binding affinity through hydrophobic interactions. The methoxy group can also contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Ethyl 2-amino-3-fluoro-6-methoxybenzoate with four analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties References
This compound C₁₀H₁₁FNO₃ ~213.14 2-NH₂, 3-F, 6-OCH₃ High polarity due to -NH₂; moderate lipophilicity from ethyl ester
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-OCH₃ Soluble in ethanol; used in flavorings
Ethyl 2-chloro-6-fluoro-3-methoxybenzoate C₁₀H₁₀ClFO₃ 232.64 2-Cl, 6-F, 3-OCH₃ Electron-withdrawing Cl enhances stability
Mthis compound C₉H₁₀FNO₃ 199.18 2-NH₂, 3-F, 6-OCH₃ (methyl ester) Lower lipophilicity vs. ethyl analog
Ethyl 2-chloro-6-fluoro-3-methylbenzoate C₁₀H₁₀ClFO₂ 216.64 2-Cl, 6-F, 3-CH₃ Methyl group increases steric hindrance
Key Observations:

Amino vs. However, chlorine’s electron-withdrawing nature enhances stability in electrophilic reactions.

Ester Group Impact: The ethyl ester in the target compound confers higher lipophilicity compared to the methyl analog (Mthis compound ), which may influence membrane permeability in biological systems.

Substituent Positioning : Fluorine at position 3 (target compound) vs. position 6 (Ethyl 2-chloro-6-fluoro-3-methoxybenzoate ) alters electronic effects on the aromatic ring, modulating reactivity in substitution or coupling reactions.

Biological Activity

Ethyl 2-amino-3-fluoro-6-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C12H14FNO3
  • Molecular Weight : 229.24 g/mol
  • Functional Groups : Ethyl ester, amino group, fluorine atom, and methoxy group

The presence of these functional groups enhances its potential for interaction with biological targets, influencing both pharmacodynamics and pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting or enhancing their activity.
  • Receptor Interaction : The fluorine atom increases lipophilicity, enhancing membrane permeability and allowing the compound to effectively bind to receptor sites.

These interactions can lead to various biological effects, making the compound a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound:

  • In vitro Studies : The compound exhibited significant inhibitory activity against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.008 µg/mL against E. coli and 0.125 µg/mL against Pseudomonas aeruginosa .
Bacterial StrainMIC (µg/mL)
E. coli0.008
Klebsiella pneumoniae0.03
Pseudomonas aeruginosa0.125

Cytotoxicity

Cytotoxicity assays have shown that this compound has low toxicity at therapeutic concentrations, indicating a favorable safety profile for further development in clinical settings .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural DifferencesUnique Features
Ethyl 2-amino-4-fluoro-5-methoxybenzoateMethoxy at position 5 instead of 6Different reactivity due to methoxy positioning
Mthis compoundMethyl ester instead of ethylAffects solubility and pharmacokinetics
Ethyl 2-amino-3-fluoro-4-methoxybenzoateMethoxy at position 4 instead of 6Alters interaction profile with molecular targets

The comparative analysis indicates that variations in substitution patterns significantly influence the biological activities and pharmacokinetic properties of these compounds.

Case Studies and Research Findings

  • Antiviral Activity : In a study focusing on nucleoside analogues, compounds similar to this compound were evaluated for their potential as anti-HBV agents. While this compound did not directly show antiviral activity, its structural analogs demonstrated promising results in inhibiting HBV polymerase .
  • Cancer Research : Ethyl derivatives have been explored for their anticancer properties. In vivo studies indicated that modifications at specific positions could enhance efficacy against various cancer cell lines .

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